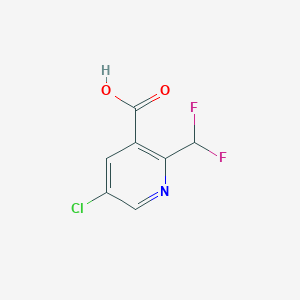

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid

CAS No.: 1256794-46-3

Cat. No.: VC3113183

Molecular Formula: C7H4ClF2NO2

Molecular Weight: 207.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256794-46-3 |

|---|---|

| Molecular Formula | C7H4ClF2NO2 |

| Molecular Weight | 207.56 g/mol |

| IUPAC Name | 5-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H4ClF2NO2/c8-3-1-4(7(12)13)5(6(9)10)11-2-3/h1-2,6H,(H,12,13) |

| Standard InChI Key | SAGNXMZHTBLRID-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C(=O)O)C(F)F)Cl |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)C(F)F)Cl |

Introduction

Chemical Structure and Properties

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid features a pyridine ring core with three key functional groups: a chlorine substituent at the 5-position, a difluoromethyl group at the 2-position, and a carboxylic acid moiety at the 3-position. This unique arrangement of substituents contributes to the compound's chemical behavior and potential applications in various fields.

Physical and Chemical Properties

The key physical and chemical properties of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid are summarized in Table 1:

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-2-(difluoromethyl)nicotinic acid |

| Molecular Formula | C₇H₄ClF₂NO₂ |

| Molecular Weight | 207.563 g/mol |

| CAS Number | 1256794-46-3 |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Storage Temperature | 2-8°C |

| Purity (Commercial) | 95% |

| InChI | 1S/C7H4ClF2NO2/c8-3-1-4(7(12)13)5(6(9)10)11-2-3/h1-2,6H,(H,12,13) |

| InChI Key | SAGNXMZHTBLRID-UHFFFAOYSA-N |

The compound's physical characteristics are influenced by its functional groups, with the carboxylic acid contributing to hydrogen bonding capabilities and the halogen substituents affecting its electronic properties and lipophilicity .

Spectroscopic Properties

While comprehensive spectroscopic data specifically for 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid is limited in the available literature, typical characterization would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, which would show:

-

Signals for aromatic protons of the pyridine ring

-

A characteristic signal for the proton of the difluoromethyl group, typically appearing as a triplet due to coupling with the two fluorine atoms

-

Distinctive carbon signals for the pyridine ring carbons, carboxylic acid carbon, and difluoromethyl carbon

-

-

Infrared (IR) spectroscopy, which would exhibit:

-

Characteristic O-H stretching bands for the carboxylic acid group

-

C=O stretching band at approximately 1700 cm⁻¹

-

C-F stretching bands for the difluoromethyl group

-

C-Cl stretching bands for the chlorine substituent

-

Structural Comparison with Related Compounds

Understanding the properties and potential applications of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid can be enhanced by comparing it with structurally related compounds. Table 2 presents such a comparison:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |

|---|---|---|---|---|

| 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid | C₇H₄ClF₂NO₂ | 207.563 | Reference compound | 1256794-46-3 |

| 5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | C₇H₃ClF₃NO₂ | 225.55 | Contains trifluoromethyl instead of difluoromethyl | 505084-59-3 |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C₇H₃ClF₃NO₂ | 225.55 | Different positions of chloro, trifluoromethyl, and carboxyl groups | 80194-68-9 |

| 5-Chloro-2-(difluoromethyl)pyridine | C₆H₄ClF₂N | 163.55 | Lacks the carboxylic acid group | 1374659-32-1 |

The structural differences highlighted in Table 2 can significantly influence the reactivity, biological activity, and physical properties of these compounds. For instance, the replacement of a difluoromethyl group with a trifluoromethyl group alters the electronic properties and lipophilicity of the molecule, potentially affecting its interaction with biological targets .

Synthesis Methods

Synthetic Considerations

The synthesis of halogenated pyridine derivatives typically requires careful control of reaction conditions:

-

Temperature control: Usually maintained between 20-50°C

-

Solvent selection: Commonly employed solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF)

-

Catalyst considerations: For hydrogenation reactions, catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon are often used

-

pH management: Addition of basic compounds such as triethylamine may be necessary as auxiliary agents for certain transformations

For related compounds like 2-chloro-5-fluoronicotinic acid, synthetic procedures have been documented that involve the preparation of esters followed by hydrolysis to obtain the free carboxylic acid .

Research Directions and Future Perspectives

Given the limited information specifically on 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid, several research areas warrant further exploration:

Synthetic Methodology Development

Research into efficient and scalable synthetic routes for 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid would be valuable, focusing on:

-

Green chemistry approaches with reduced environmental impact

-

One-pot synthetic strategies to improve efficiency

-

Catalyst optimization for selective functionalization

-

Flow chemistry applications for continuous production

Biological Activity Investigation

Comprehensive studies of the biological activities of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid could include:

-

Evaluation of antimicrobial properties

-

Assessment of enzyme inhibition capabilities

-

Exploration of plant growth regulation effects

-

Investigation of structure-activity relationships through systematic modification of functional groups

Materials Applications

The unique structural features of this compound suggest potential applications in materials science that merit investigation:

-

Development of coordination polymers through metal complexation

-

Creation of functionalized surfaces with specialized characteristics

-

Utilization in the synthesis of fluorinated liquid crystals

-

Incorporation into specialty polymers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume